3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride
Description
Properties
Molecular Formula |
C7H15ClN2 |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-4-6-2-3-7(5-9)8-6;/h6-8H,2-5H2,1H3;1H |
InChI Key |
JLFGTMSTOHQNIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC(C1)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of 2,4-Dioxo Precursors Using Lithium Aluminum Hydride
One of the principal synthetic routes involves the reduction of 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane derivatives using lithium aluminum hydride (LiAlH4) as a reducing agent. This method is well-documented and widely used for producing various 3,8-diazabicyclo[3.2.1]octane analogs, including the 3-methyl substituted compound.
-
- Solvent: An inert ether-based medium such as diethyl ether, tetrahydrofuran, anisole, or dibutyl ether.
- Temperature: Reflux temperature of the chosen solvent is preferred, although reductions can proceed slowly at room temperature.
- Procedure: The dioxo compound is suspended in the solvent, and LiAlH4 is added carefully under inert atmosphere. After completion, the reaction mixture is worked up to isolate the reduced bicyclic amine.
-
- The reduction converts the keto groups to amines, yielding 3-methyl-3,8-diazabicyclo[3.2.1]octane as a free base.
- Subsequent treatment with hydrochloric acid in diethyl ether forms the hydrochloride salt, which can be isolated by filtration.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Reduction | 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane, LiAlH4, diethyl ether, reflux | 3-Methyl-3,8-diazabicyclo[3.2.1]octane (free base) | High yield, slow reaction at room temp possible |
| Salt Formation | Free base + ethanolic HCl in diethyl ether | This compound | White solid, mp 205-215 °C after drying |
This method was detailed extensively in a 1967 patent, highlighting its robustness and reproducibility.
Alkylation of 3-Unsubstituted 3,8-Diazabicyclo[3.2.1]octane
Another synthetic approach involves the alkylation of the unsubstituted 3,8-diazabicyclo[3.2.1]octane with methyl halides or sulfonates in the presence of a proton acceptor (base). This method introduces the methyl group at the 3-position:
-
- Starting Material: 3-unsubstituted-3,8-diazabicyclo[3.2.1]octane (free base).
- Alkylating Agent: Methyl halide (e.g., methyl iodide) or methyl sulfonate.
- Base: Proton acceptor such as triethylamine.
- Solvent: Aprotic solvents suitable for nucleophilic substitution.
-
- Formation of 3-methyl-3,8-diazabicyclo[3.2.1]octane.
- Subsequent conversion to hydrochloride salt by reaction with HCl.
This method allows for selective substitution and is useful for preparing analogs with different substituents at the 3-position.
Synthesis from Pyroglutamic Acid via Amide Activation and Reductive Cyclization
A more recent and efficient synthetic route utilizes pyroglutamic acid as a starting material. This method involves amide activation followed by reduction and cyclization of a nitroenamine intermediate to yield 3-methyl-3,8-diazabicyclo[3.2.1]octane:
-
- Activation of pyroglutamic acid amide.
- Formation of nitroenamine intermediate.
- Reductive cyclization using an appropriate reducing agent.
-
- High efficiency and yield.
- Mild reaction conditions.
- Amenable to synthesis of various 3-substituted analogs.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reduction of 2,4-dioxo precursor | 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane | Lithium aluminum hydride, ethers | Reflux in ether solvents | High yield, well-established | Requires handling of LiAlH4 |
| Alkylation of unsubstituted bicyclic amine | 3-unsubstituted-3,8-diazabicyclo[3.2.1]octane | Methyl halide, base | Aprotic solvent, mild temp | Selective substitution | May require purification steps |
| Pyroglutamic acid route | Pyroglutamic acid | Amide activators, reducing agents | Mild conditions | Efficient, versatile for analogs | More complex intermediate steps |
Analytical and Physical Data
The hydrochloride salt of 3-methyl-3,8-diazabicyclo[3.2.1]octane typically exhibits the following characteristics:
| Property | Data |
|---|---|
| Molecular Formula | C7H15ClN2 |
| Molecular Weight | 162.66 g/mol |
| Melting Point (hydrochloride) | 205-215 °C (after drying under vacuum) |
| Solubility | Enhanced in aqueous and polar solvents |
| Elemental Analysis | C: ~42.1%, H: ~8.3%, N: ~13.8% (consistent with calculated values) |
These data confirm the purity and identity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Nitrogen Position : The [3.2.1] bicyclic system (3,8-diaza) provides distinct conformational rigidity compared to [2.2.2] systems (2,5-diaza), influencing receptor binding .
- Substituent Effects : Methyl groups at the 3-position (target compound) reduce hygroscopicity compared to unsubstituted analogs, while dihydrochloride salts (e.g., 8-methyl-8-azabicyclo) enhance aqueous solubility .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Salt Forms: Dihydrochloride salts (e.g., 8-methyl-3,8-diaza) are highly hygroscopic but can be purified via acetone treatment, whereas mono-hydrochlorides (target compound) exhibit better handling stability .
- Substituent Impact : Bulky groups like p-nitrocinnamyl decrease solubility but improve receptor selectivity (e.g., µ-opioid agonism) .
Pharmacological and Application Differences
Table 3: Pharmacological and Functional Roles
Key Observations :
- Receptor Specificity : Derivatives with aromatic substituents (e.g., p-nitrocinnamyl) show high µ-opioid receptor affinity due to conformational alignment with morphine’s rigid structure .
- Pharmaceutical Utility : The target compound’s role in beclabuvir highlights its versatility in antiviral drug design, while methyl-propinyl analogs explore CNS applications .
Biological Activity
3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride, also known as a bicyclic organic compound, has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and antiviral effects, as well as its implications in pharmacological applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 199.12 g/mol. Its structure features two nitrogen atoms integrated into a bicyclic framework, contributing to its stability and reactivity, which are crucial for its biological activity .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. It has been studied for its effects on various pathogens, suggesting that it may inhibit the growth of bacteria and viruses through mechanisms that involve the modulation of biochemical pathways .
Table 1: Summary of Biological Activities
The compound's interaction with biological systems suggests it may modulate neurotransmitter systems due to structural similarities with known psychoactive compounds. This characteristic positions it as a candidate for further research in neurological applications .
Case Studies and Research Findings
Several studies have explored the pharmacological implications of this compound:
- Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter levels have shown promise in treating conditions related to the central nervous system. For instance, its potential to act on serotonin and dopamine receptors could provide insights into its use in managing mood disorders .
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against specific bacterial strains, indicating its potential as a lead compound for antibiotic development .
- Pharmacokinetics : Research into the pharmacokinetic properties of this compound suggests favorable absorption and distribution characteristics, which are essential for effective therapeutic use .
Q & A
Q. How to address batch-to-batch variability in pharmacological assays?
- Answer : Implement quality control (QC) protocols:
- Purity Thresholds : ≥95% by HPLC.
- Reference Standards : Use USP-grade materials for calibration.
- Inter-lab Validation : Share samples with collaborating labs to harmonize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
